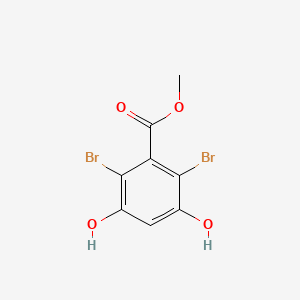
Methyl 2,6-dibromo-3,5-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate can be synthesized from 2,6-dihydroxybenzoic acid through a series of bromination and esterification reactions. The typical synthetic route involves:
Bromination: 2,6-dihydroxybenzoic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 2 and 6 positions.
Esterification: The brominated product is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2,6-dihydroxybenzoic acid are brominated using bromine or a bromine source.
Continuous Esterification: The brominated intermediate is continuously fed into an esterification reactor where it reacts with methanol under controlled conditions to produce the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or partially reduced intermediates.
Applications De Recherche Scientifique
Methyl 2,6-dibromo-3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2,6-dibromo-3,5-dihydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dibromo-2-hydroxybenzoate
- Methyl 2,5-dihydroxybenzoate
- Methyl 3,5-dihydroxybenzoate
Uniqueness
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6Br2O4 |
|---|---|
Poids moléculaire |
325.94 g/mol |
Nom IUPAC |
methyl 2,6-dibromo-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3 |
Clé InChI |
KWPAAHWPKTYGJD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1Br)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


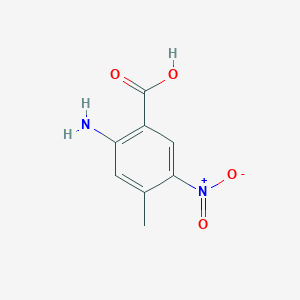
![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
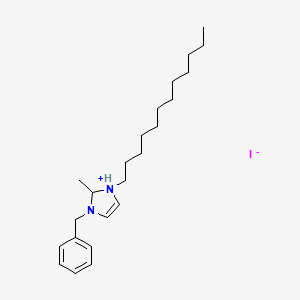
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

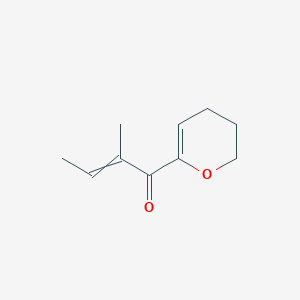
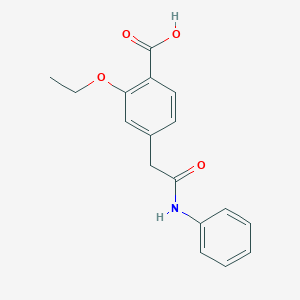
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
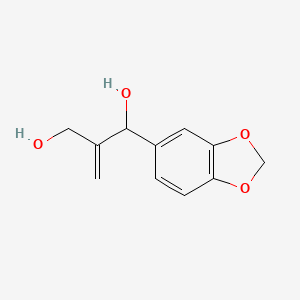



![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
